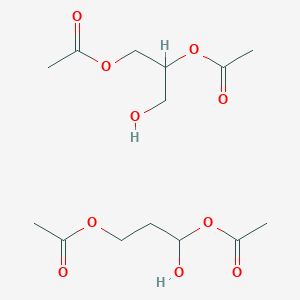
1,1-Bis(trifluoromethyl)-cyclobutane
Descripción general
Descripción
1,1-Bis(trifluoromethyl)-cyclobutane is a useful research compound. Its molecular formula is C6H6F6 and its molecular weight is 192.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cycloaddition Reactions : 1,1-Bis(trifluoromethyl)-cyclobutane derivatives have been studied in the context of cycloaddition reactions. For instance, reactions with methyl vinyl ether yielded cyclobutanes as 1:1 adducts (Urrutia Desmaison, Huisgen, & Nöth, 2012).
Hydrogen-bonded Rings : Research on bis(cyclobutane) beta-dipeptides, including those with trans stereochemistry, has shown the prevalence of eight-membered hydrogen-bonded rings (Torres et al., 2009).
Synthesis of Analogues : Trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acids have been synthesized, demonstrating the versatility of this compound in creating novel compounds (Radchenko et al., 2009).
Metal π-Complexes : Studies on metal π-complexes of benzene derivatives have included bis(cyclobuta-η6-benzene)metal complexes, showing the application of cyclobutane derivatives in organometallic chemistry (Elschenbroich et al., 1986).
Photocycloaddition Reactions : Cyclobutanes derived from the dimerization of cinnamic acids have been studied for their potential biological activities. Flow photochemistry has been used to evaluate the effects of flow on the dimerization of cinnamate substrates (Telmesani et al., 2015).
Thixotropic Hydrogels : The formation of metallogels from Cu(II) ions and tetratopic ligand rctt-1,2-bis(3-pyridyl)-3,4-bis(4-pyridyl)cyclobutane has been reported, highlighting the use of cyclobutane derivatives in creating thixotropic hydrogels (Hamilton et al., 2011).
Visible Light Photocatalysis : Flavin derivatives have been used in visible light photocatalysis for efficient cyclobutane ring formation, showcasing the role of cyclobutane derivatives in photocatalytic applications (Mojr et al., 2015).
Propiedades
IUPAC Name |
1,1-bis(trifluoromethyl)cyclobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F6/c7-5(8,9)4(2-1-3-4)6(10,11)12/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEQKPHQBGGWFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



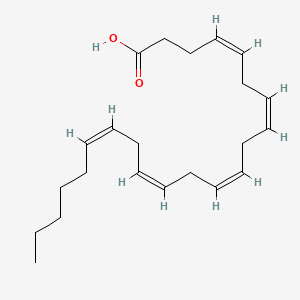
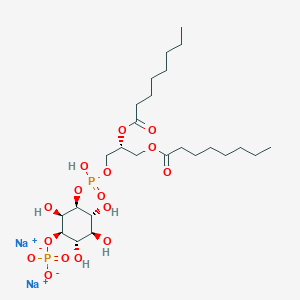
![[(3R)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]-phosphonic acid mono(trifluoroacetate)](/img/structure/B8055569.png)
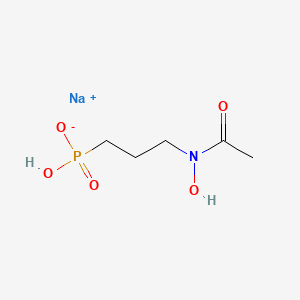
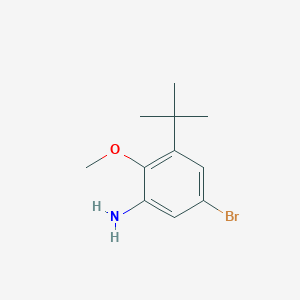
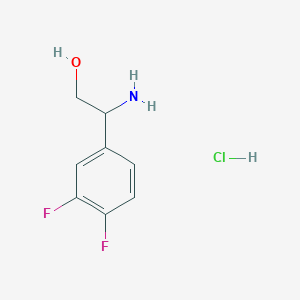
![4-Morpholinecarboxylicacid,2-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-,1,1-dimethylethylester](/img/structure/B8055587.png)
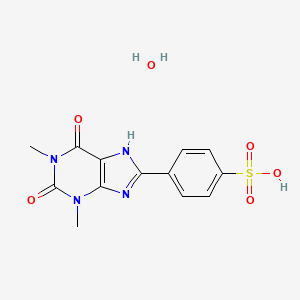
![(2,5-dioxopyrrolidin-1-yl) (2S,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B8055600.png)
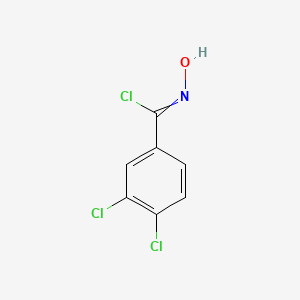
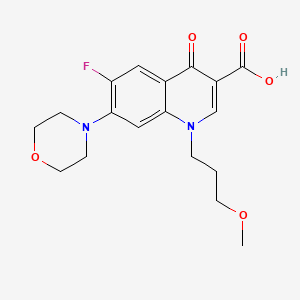
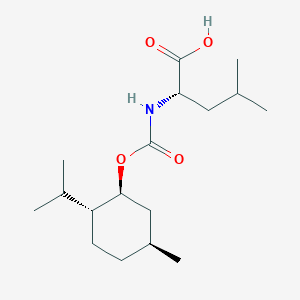
![(2S)-4-methyl-2-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid](/img/structure/B8055620.png)
